N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Description
The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This ring is attached to a propyl chain, which is further connected to a tetrahydro-1H-benzo[d]imidazole-5-carboxamide group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-oxadiazoles can generally be synthesized through the reaction of amidoximes with various carboxyl derivatives or aldehydes .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring and the tetrahydro-1H-benzo[d]imidazole-5-carboxamide group. These functional groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazole ring could potentially contribute to its thermal stability and density .Future Directions
Mechanism of Action
Target of Action
The compound, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, is a member of the 1,2,4-oxadiazole family . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus Similar compounds have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , agents for treatment of age-related diseases , antimicrobials , and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Mode of Action
The 1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties . This is due to the electronegativities of nitrogen and oxygen in the oxadiazole ring, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The properties of similar 1,2,4-oxadiazole derivatives suggest that they may have favorable pharmacokinetic profiles .
Result of Action
Based on the known activities of similar 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential therapeutic effects in various conditions such as cancer, age-related diseases, microbial infections, and disorders related to pparα/δ .
Action Environment
The synthesis of similar 1,2,4-oxadiazole derivatives has been carried out in various conditions, suggesting that the compound’s stability and activity may be influenced by factors such as temperature and ph .
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-9-18-13(21-19-9)3-2-6-15-14(20)10-4-5-11-12(7-10)17-8-16-11/h8,10H,2-7H2,1H3,(H,15,20)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNWENXZMAQOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)C2CCC3=C(C2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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